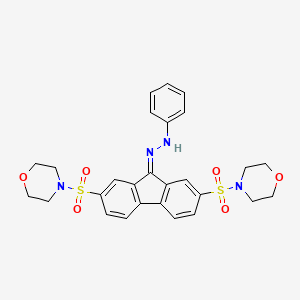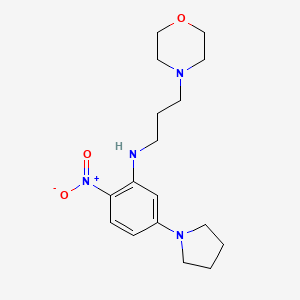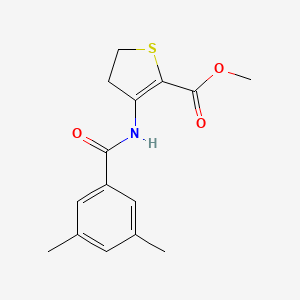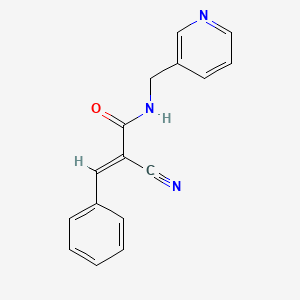
N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N'-phenyl-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenylidene core substituted with morpholine-4-sulfonyl groups and a phenyl-hydrazine moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine typically involves multi-step organic reactions. The starting materials often include fluorenone derivatives, morpholine, and phenylhydrazine. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the fluorenylidene core.
Substitution: The sulfonyl and hydrazine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted fluorenylidene compounds.
Scientific Research Applications
N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-one oxime
- 2,7-Bis-(morpholine-4-sulfonyl)-4,5-dinitro-fluoren-9-one oxime
Uniqueness
N-(2,7-Bis-(morpholine-4-sulfonyl)-fluoren-9-ylidene)-N’-phenyl-hydrazine stands out due to its specific substitution pattern and the presence of both morpholine-4-sulfonyl and phenyl-hydrazine groups. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H28N4O6S2 |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
N-[[2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-ylidene]amino]aniline |
InChI |
InChI=1S/C27H28N4O6S2/c32-38(33,30-10-14-36-15-11-30)21-6-8-23-24-9-7-22(39(34,35)31-12-16-37-17-13-31)19-26(24)27(25(23)18-21)29-28-20-4-2-1-3-5-20/h1-9,18-19,28H,10-17H2 |
InChI Key |
XZTXHTULNGFEGH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC5=CC=CC=C5)C=C(C=C4)S(=O)(=O)N6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-methyl-5-oxo-7-phenyl-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11682737.png)


![N'-[(E)-(2-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11682744.png)

![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(3-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11682753.png)
![Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11682755.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11682770.png)
![4-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11682773.png)
![2-{[(Methylsulfonyl)methyl]sulfonyl}-3-(morpholin-4-yl)-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B11682788.png)
![(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682791.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682793.png)

![N'-{(3E)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-4-carbohydrazide](/img/structure/B11682808.png)
